维诺特品

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

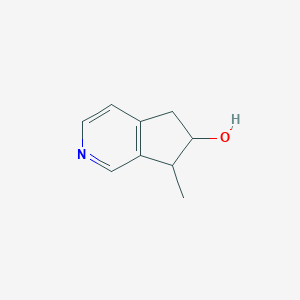

(6S,7R)-6,7-Dihydro-7-methyl-5H-cyclopenta[C]pyridin-6-OL is a natural product found in Rauvolfia yunnanensis, Dipsacus inermis, and other organisms with data available.

科学研究应用

科学研究应用

抗癌特性:维诺特品是从中国本土植物喜树的果实中分离出来的,已因其与喜树碱和 10-羟基喜树碱等抗癌成分同时存在而受到关注。源自类似来源的 10-羟基喜树碱的钠盐已在临床上进行抗癌治疗测试 (Hsu,1977 年)。

固态表征:在一项涉及文拉法辛盐酸盐 (VEN)(一种与维诺特品在结构上相关的化合物)的研究中,进行了固态表征。这包括使用 X 射线粉末衍射和拉曼光谱等技术分析 VEN 的不同多晶型。此类技术也适用于维诺特品的分析 (Bernardi 等人,2013 年)。

生物衰减过程:文拉法辛的旋光性已被用于研究水中的生物衰减过程。这表明在类似的环境背景下研究维诺特品行为的潜力,特别是考虑到其药物性和可能的生物活性 (Li 等人,2013 年)。

药理学研究:维诺特品作为喜树化学成分的一部分,表明其具有进一步药理学研究的潜力,尤其是在植物药和天然产物化学的背景下 (Lin,1977 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Venoterpine involves the condensation of 2,4-dimethoxybenzaldehyde with 2-aminopyrimidine followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to demethylation and reduction to obtain Venoterpine.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2-aminopyrimidine", "ethyl acetoacetate", "sodium borohydride", "iodomethane", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 2-aminopyrimidine in ethanol with catalytic hydrochloric acid to form 2-(2,4-dimethoxyphenyl)-4,6-dimethylpyrimidine.", "Step 2: Cyclization of 2-(2,4-dimethoxyphenyl)-4,6-dimethylpyrimidine with ethyl acetoacetate in acetic acid with catalytic hydrochloric acid to form ethyl 5-(2,4-dimethoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.", "Step 3: Demethylation of ethyl 5-(2,4-dimethoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with iodomethane and sodium hydroxide in ethanol to form ethyl 5-(2-hydroxy-4-methoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.", "Step 4: Reduction of ethyl 5-(2-hydroxy-4-methoxyphenyl)-2,4-dimethyl-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with sodium borohydride in ethanol to form Venoterpine." ] } | |

CAS 编号 |

17948-42-4 |

分子式 |

C9H11NO |

分子量 |

149.19 g/mol |

IUPAC 名称 |

(6S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol |

InChI |

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1 |

InChI 键 |

IOIGOIPHPUCFOB-MUWHJKNJSA-N |

手性 SMILES |

C[C@H]1[C@H](CC2=C1C=NC=C2)O |

SMILES |

CC1C(CC2=C1C=NC=C2)O |

规范 SMILES |

CC1C(CC2=C1C=NC=C2)O |

外观 |

Cryst. |

熔点 |

130-132°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is venoterpine and where is it found?

A1: Venoterpine is a monoterpenoid alkaloid originally isolated from the fruits of Alstonia venenata R.Br. []. It has since been found in other plant species, including Strychnos pungens, Camptotheca acuminata, Alstonia angustiloba, Vinca pusilla, and Rauvolfia serpentina [, , , , ].

Q2: What is the molecular formula and weight of venoterpine?

A2: The molecular formula of venoterpine is C16H22N2O, and its molecular weight is 258.36 g/mol [, ].

Q3: Has the structure of venoterpine been confirmed?

A4: Yes, the structure of venoterpine has been determined and confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have also established its absolute configuration [, ].

Q4: What is the significance of finding venoterpine alongside other bioactive compounds?

A5: The co-occurrence of venoterpine with other known bioactive compounds, like camptothecin in Camptotheca acuminata and various alkaloids in Alstonia angustiloba, suggests potential synergistic effects and warrants further investigation into its possible contributions to the overall therapeutic properties of these plants [, , ].

Q5: Are there any studies exploring the potential of venoterpine in treating sepsis?

A6: A metabolomics study identified venoterpine as one of ten potential biomarkers in the plasma of sepsis patients. This suggests that venoterpine levels could be investigated further for its potential role in sepsis diagnosis or monitoring [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)